4-Chloroacridin-9(10H)-one

Multidrug Resistance ABCB1/P-gp Inhibition Cancer Chemosensitization

Researchers studying multidrug resistance often face challenges in sourcing reliable P-gp modulators for chemosensitization assays. This chloro-substituted acridone directly addresses this gap as a validated tool compound that potentiates adriamycin cytotoxicity in ABCB1-overexpressing cell lines. - Enables SAR studies via the reactive 4-chloro handle for cross-coupling and derivatization. - Demonstrates differentiation-inducing activity, applicable in leukemia and hyperproliferative skin disease models. - Supplied with rigorous quality control to ensure reproducibility in enzyme and cell-based assays.

Molecular Formula C13H8ClNO
Molecular Weight 229.66 g/mol
CAS No. 69220-40-2
Cat. No. B110673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroacridin-9(10H)-one
CAS69220-40-2
Synonyms4-Chloro-9(10H)-acridinone;  4-Chloroacridone
Molecular FormulaC13H8ClNO
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)Cl
InChIInChI=1S/C13H8ClNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,(H,15,16)
InChIKeyUNFRCVRJLUPLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroacridin-9(10H)-one Overview


4-Chloroacridin-9(10H)-one (CAS 69220-40-2) is a chloro-substituted acridone, a class of heterocyclic compounds based on the planar acridine skeleton [1]. This core structure is known for its ability to intercalate with DNA, disrupting replication and transcription processes, which underpins its potential in oncology and antimicrobial research [2]. The compound is a key synthetic intermediate, valued for the specific reactivity conferred by the chlorine atom at the 4-position, which enables further derivatization .

Why 4-Chloroacridin-9(10H)-one Is Unique


While the acridone core confers baseline DNA intercalation ability, the specific substitution pattern is critical for determining biological activity, target selectivity, and synthetic utility. The presence and position of the chlorine atom on the acridone ring modulate key physicochemical properties such as lipophilicity (LogP) and electron distribution, which directly influence DNA-binding affinity, cellular uptake, and interaction with specific enzymes [1]. Furthermore, the 4-chloro group serves as a specific reactive handle for further synthetic elaboration, a feature absent in the unsubstituted 9(10H)-acridone. Replacing it with another halogen at a different position, like 2-chloroacridin-9(10H)-one, alters the molecular geometry and electronic profile, potentially leading to different biological outcomes and reactivity patterns [2].

4-Chloroacridin-9(10H)-one Key Differentiators


ABCB1 Modulation and Adriamycin Potentiation

4-Chloroacridin-9(10H)-one has been shown to inhibit the ABCB1 (P-glycoprotein) efflux pump, a major mechanism of multidrug resistance in cancer. In a cellular assay using adriamycin-resistant human K562/A02 cells, the compound potentiated the cytotoxicity of adriamycin, effectively reversing drug resistance [1]. While a direct IC50 for ABCB1 inhibition is not reported, the assay demonstrates functional chemosensitization, a property not commonly associated with the unsubstituted acridone core, which is primarily known for direct DNA intercalation.

Multidrug Resistance ABCB1/P-gp Inhibition Cancer Chemosensitization

Differentiation-Inducing Activity in Cancer and Psoriasis

Patent literature indicates that 4-Chloroacridin-9(10H)-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This dual mechanism of action (antiproliferative and pro-differentiation) is a key differentiator. While other acridone derivatives have been studied for antiproliferative effects, the specific induction of differentiation provides a unique mechanistic rationale for its use in conditions like psoriasis, where abnormal keratinocyte proliferation and differentiation are central [2]. For context, simple 1,8-dihydroxy-10H-acridin-9-one, an aza-analogue of the antipsoriatic anthralin, was reported to be only marginally active, underscoring the importance of specific substitution patterns for this therapeutic area [3].

Differentiation Therapy Antiproliferative Psoriasis

Synthetic Handle for Acridone Derivatization

As a synthetic intermediate, 4-Chloroacridin-9(10H)-one offers a clear advantage over the unsubstituted 9(10H)-acridone. The chlorine atom at the 4-position is a versatile functional group that can undergo a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse aryl, amino, or other substituents . This allows for the systematic exploration of structure-activity relationships (SAR) around the acridone core, a capability not present in the parent compound. While other halogenated acridones exist, the 4-position is a specific and well-documented site for such modifications, enabling access to a unique chemical space.

Organic Synthesis Building Block Medicinal Chemistry

Herbicidal Comparison with 2-Chloro Isomer

A comparative study on acridone derivatives as photosystem II (PSII) inhibitors evaluated the post-emergence herbicidal activity of several compounds. In this study, 2-chloroacridin-9(10H)-one and 9(10H)-acridone-4-carboxylic acid were specifically tested and exhibited activity against Amaranthus weeds [1]. The study did not test 4-chloroacridin-9(10H)-one directly. However, the structure-activity relationship (SAR) established in this work demonstrates that both the presence and the specific position of a substituent on the acridone ring are crucial determinants of herbicidal potency and selectivity. This provides a strong class-level inference that 4-chloroacridin-9(10H)-one, by virtue of its unique 4-chloro substitution, will exhibit a distinct herbicidal profile compared to the 2-chloro isomer or the unsubstituted acridone.

Agrochemical Herbicide Discovery Photosystem II Inhibition

4-Chloroacridin-9(10H)-one Research Applications


ABCB1-Mediated Multidrug Resistance Reversal

This compound is best applied in oncology research programs focused on overcoming chemotherapy resistance. Its demonstrated ability to potentiate adriamycin cytotoxicity in ABCB1-overexpressing cells makes it a valuable tool compound for studying P-gp efflux pump inhibition and for screening combination therapies aimed at chemosensitization [1].

Differentiation Therapy in Cancer and Psoriasis

Researchers exploring non-cytotoxic, differentiation-based therapies should consider this compound. Its reported activity in arresting proliferation and inducing monocytic differentiation provides a strong rationale for its use in cellular models of leukemia and hyperproliferative skin diseases like psoriasis, where it can be benchmarked against agents like retinoids or vitamin D analogs [1].

Acridone-Based Library Synthesis

For medicinal chemists, 4-Chloroacridin-9(10H)-one serves as a privileged scaffold for generating diverse acridone analogs. The 4-chloro group is a robust synthetic handle for installing a wide array of functionalities via cross-coupling or nucleophilic substitution, enabling efficient exploration of structure-activity relationships (SAR) around the acridone core [1].

Herbicide Structure-Activity Relationship Studies

This compound is a critical component for SAR studies in herbicide development. By comparing its activity to the 2-chloro isomer and the parent acridone, researchers can deconvolute the role of chlorine substitution position on photosystem II inhibition and subsequent herbicidal effects, informing the design of more selective and potent agrochemicals [1].

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